molecular formula C18H19F3N6O2 B10891189 2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(methoxymethyl)-1H-pyrazol-4-yl]acetamide

2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(methoxymethyl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B10891189
M. Wt: 408.4 g/mol
InChI Key: YKLHXTYUBSYHMT-UHFFFAOYSA-N
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Description

2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of Functional Groups: The cyclopropyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Final Coupling: The final step involves coupling the pyrazolo[3,4-b]pyridine core with the pyrazolylacetamide moiety under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups being targeted.

Scientific Research Applications

2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

When compared to similar compounds, 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the core structure but differ in the functional groups attached.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their stability and unique chemical properties.

    Cyclopropyl-Containing Compounds: The presence of a cyclopropyl group can influence the compound’s reactivity and biological activity.

The uniqueness of 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE lies in its specific combination of these features, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C18H19F3N6O2

Molecular Weight

408.4 g/mol

IUPAC Name

2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(methoxymethyl)pyrazol-4-yl]acetamide

InChI

InChI=1S/C18H19F3N6O2/c1-10-16-13(18(19,20)21)5-14(11-3-4-11)24-17(16)27(25-10)8-15(28)23-12-6-22-26(7-12)9-29-2/h5-7,11H,3-4,8-9H2,1-2H3,(H,23,28)

InChI Key

YKLHXTYUBSYHMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)(F)F)CC(=O)NC4=CN(N=C4)COC

Origin of Product

United States

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